

CAS number and chemical identifiers for Pirifibrate

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Pirifibrate: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical properties, mechanism of action, and relevant experimental data for **Pirifibrate**. It is intended for researchers, scientists, and professionals involved in drug development and lipid metabolism research.

Chemical Identifiers and Properties

Pirifibrate is a fibrate class lipid-lowering agent. Its chemical identity is well-characterized by several standard identifiers, crucial for regulatory and research purposes.



Identifier Type	Value	Citation
CAS Number	55285-45-5	[1]
IUPAC Name	[6-(hydroxymethyl)pyridin-2- yl]methyl 2-(4- chlorophenoxy)-2- methylpropanoate	[1]
SMILES	CC(C) (OC1=CC=C(Cl)C=C1)C(=O)O CC2=NC=CC=C2CO	[1]
InChI	InChI=1S/C17H18CINO4/c1- 17(2,23-15-8-6-12(18)7-9- 15)16(21)22-11-14-5-3-4- 13(10-20)19-14/h3-9,20H,10- 11H2,1-2H3	[1]
InChIKey	YJBIJSVYPHRVCI- UHFFFAOYSA-N	[1]
Molecular Formula	C17H18CINO4	
Molecular Weight	335.78 g/mol	-
PubChem CID	68720	

Mechanism of Action: PPARα Agonism

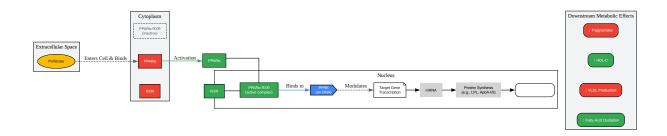
Pirifibrate, like other fibrates, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). PPAR α is a nuclear receptor that functions as a ligand-activated transcription factor, playing a critical role in the regulation of lipid and lipoprotein metabolism, as well as inflammation.

The binding of **Pirifibrate** to PPARα leads to a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.



Signaling Pathway

The activation of PPAR α by **Pirifibrate** initiates a cascade of molecular events that ultimately lead to the observed changes in lipid profiles. The following diagram illustrates the core signaling pathway.



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Pirifibrate's PPARα Signaling Pathway

Quantitative Data from Clinical and Preclinical Studies

While extensive clinical data specifically for **Pirifibrate** is limited in publicly accessible literature, the effects of the closely related and well-studied fibrate, fenofibrate, provide a strong surrogate for understanding its potential clinical efficacy. The following tables summarize representative data from studies on fenofibrate.



Table 1: Effects of Fenofibrate on Lipid Parameters in

Patients with Hypertriglyceridemia

Parameter	Baseline (Mean ± SD)	Post-treatment (Mean ± SD)	Percentage Change	Citation
Triglycerides (mmol/L)	3.6 ± 1.5	1.7 ± 0.58 (at 6 months)	-50.1%	
Total Cholesterol (mmol/L)	Not specified	Not specified	-24.7% (at 6 months)	_
LDL-C (mmol/L)	Not specified	Not specified	-25.5% (at 6 months)	
Non-HDL-C (mmol/L)	Not specified	Not specified	-33.7% (at 6 months)	
HDL-C	Not specified	Not specified	Increase up to 20%	-

Data from a real-world study of patients on stable statin therapy starting fenofibrate treatment.

Table 2: Effects of Fenofibrate in a Randomized

Controlled Trial (ACCORD-Lipid)

Subgroup	Outcome	Hazard Ratio (Fenofibrate vs. Placebo)	p-value for interaction	Citation
Men	Cardiovascular Risk	Lowered	0.01	
Women	Cardiovascular Risk	Elevated	0.01	
High Triglycerides (≥204 mg/dL) & Low HDL (≤34 mg/dL)	Cardiovascular Risk	Lowered	0.06	



This table highlights the differential effects observed in subgroup analyses of the ACCORD-Lipid trial, emphasizing the importance of patient selection for fibrate therapy.

Experimental Protocols

The investigation of **Pirifibrate**'s pharmacological effects involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments relevant to assessing the activity of a PPAR α agonist like **Pirifibrate**.

In Vitro PPARα Activation Assay

Objective: To determine the ability of **Pirifibrate** to activate the PPAR α receptor.

Methodology: A cell-based reporter gene assay is commonly employed.

- Cell Culture: A suitable cell line (e.g., HepG2, COS-7) is transiently co-transfected with two plasmids:
 - An expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
 - A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
- Treatment: Transfected cells are treated with varying concentrations of **Pirifibrate** (or its active metabolite) for 24-48 hours. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
- Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated.



In Vivo Study of Lipid-Lowering Effects in a Rodent Model

Objective: To evaluate the efficacy of **Pirifibrate** in reducing plasma lipid levels in an animal model of dyslipidemia.

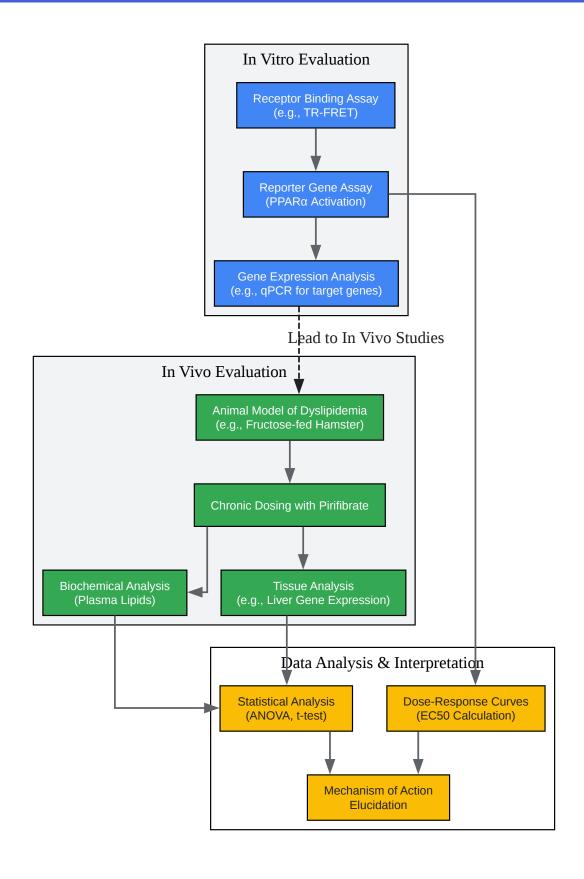
Methodology:

- Animal Model: A suitable rodent model, such as the fructose-fed hamster or the ob/ob mouse, which exhibits hypertriglyceridemia, is used.
- Acclimatization and Grouping: Animals are acclimatized for at least one week and then
 randomly assigned to treatment groups (e.g., vehicle control, low-dose Pirifibrate, high-dose
 Pirifibrate).
- Treatment Administration: **Pirifibrate** is administered orally (e.g., by gavage) daily for a specified period (e.g., 2-4 weeks).
- Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia.
- Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured using standard enzymatic colorimetric assays.
- Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a PPAR α agonist like **Pirifibrate**.





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Preclinical Evaluation Workflow for Pirifibrate



Conclusion

Pirifibrate is a fibrate-class drug that primarily functions as a PPAR α agonist. Its mechanism of action involves the transcriptional regulation of genes integral to lipid and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in HDL cholesterol. While specific clinical data for **Pirifibrate** is not as abundant as for other fibrates like fenofibrate, the shared mechanism of action allows for a robust understanding of its expected pharmacological effects. The experimental protocols outlined provide a framework for the continued investigation and characterization of **Pirifibrate** and other novel PPAR α agonists. Further research and clinical trials are warranted to fully elucidate the specific clinical profile of **Pirifibrate**.

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References

- 1. Pharmacodynamic activity of lipoprotein lipase and hepatic lipase, and pharmacokinetic parameters measured in normolipidaemic subjects receiving ciprofibrate (100 or 200 mg/day) or micronised fenofibrate (200 mg/day) therapy for 23 days - PubMed [pubmed.ncbi.nlm.nih.gov]
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